Introduction: A Multifunctional Scaffold for Modern Chemistry
Introduction: A Multifunctional Scaffold for Modern Chemistry
An In-depth Technical Guide to the Chemical Properties of 3-(Butylsulfamoyl)benzoic Acid
3-(Butylsulfamoyl)benzoic acid is a bifunctional organic molecule that has garnered significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a meta-substituted aromatic ring bearing both a carboxylic acid and an N-butylated sulfonamide group, provides a versatile platform for chemical modification and targeted molecular design. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and drug development professionals.
The presence of two distinct functional groups—a Lewis acid (carboxylic acid) and a hydrogen bond donor/acceptor system (sulfonamide)—allows for orthogonal reactivity and diverse intermolecular interactions. This makes it a valuable building block, particularly in the synthesis of complex molecules such as protein degraders and specific receptor agonists.[1][2] Understanding the nuanced chemical behavior of this compound is paramount to leveraging its full potential in research and development.
Physicochemical and Structural Properties
The fundamental properties of 3-(Butylsulfamoyl)benzoic acid dictate its behavior in both chemical reactions and biological systems. These characteristics are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-(Butylsulfamoyl)benzoic acid | [3] |
| CAS Number | 7385-16-2 | [1][3] |
| Molecular Formula | C₁₁H₁₅NO₄S | [1][2] |
| Molecular Weight | 257.31 g/mol | [3] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Melting Point | Data not consistently available | |
| Boiling Point | ~432.4 °C (Predicted) | [4] |
| Solubility | Practically insoluble in water and dilute acids; soluble in dilute alkali, alcohol, acetone, and chloroform. | Inferred from Probenecid[5] |
| pKa | ~3.69 (Predicted) | [4] |
The molecule's structure is defined by a central benzene ring. The carboxylic acid group, an electron-withdrawing meta-director, influences the electronic properties of the ring and its reactivity in electrophilic aromatic substitution.[6][7] Similarly, the sulfamoyl group also acts as a meta-director. The n-butyl chain introduces a lipophilic character that can be critical for interactions with biological targets.[3]
Synthesis and Spectroscopic Characterization
The synthesis of 3-(Butylsulfamoyl)benzoic acid is a well-established process rooted in fundamental organic reactions. The most common and reliable pathway involves a two-step sequence starting from benzoic acid.
Core Synthetic Pathway
The primary synthetic route can be visualized as follows:
Caption: General synthesis workflow for 3-(Butylsulfamoyl)benzoic acid.
Step 1: Chlorosulfonation of Benzoic Acid This is an electrophilic aromatic substitution where benzoic acid is treated with chlorosulfonic acid. The carboxyl group is a meta-director, thus the incoming chlorosulfonyl (-SO₂Cl) group is directed to the 3-position on the aromatic ring, yielding 3-(chlorosulfonyl)benzoic acid.[3] This intermediate is often isolated by carefully pouring the reaction mixture onto ice.[3]
Step 2: Amination of the Sulfonyl Chloride The resulting 3-(chlorosulfonyl)benzoic acid is a reactive intermediate. It undergoes a nucleophilic substitution reaction with a primary amine, in this case, n-butylamine.[3] The nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the stable sulfonamide bond to yield the final product.[3]
Experimental Protocol: Laboratory-Scale Synthesis
-
Chlorosulfonation: To a flask containing chlorosulfonic acid (e.g., 3-5 equivalents), slowly add benzoic acid (1 equivalent) in portions while maintaining a controlled temperature (typically below 45°C) with stirring.
-
After the addition is complete, the mixture may be gently heated (e.g., to 60-70°C) for a period to ensure complete reaction.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The intermediate, 3-(chlorosulfonyl)benzoic acid, will precipitate as a solid.
-
Isolation: Collect the solid precipitate by filtration and wash with cold water. The intermediate can be dried or used directly in the next step.
-
Amination: Dissolve the crude 3-(chlorosulfonyl)benzoic acid in a suitable solvent (e.g., acetone or THF).
-
Slowly add n-butylamine (e.g., 2-2.5 equivalents) to the solution, possibly in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Final Isolation and Purification: Remove the solvent under reduced pressure. The residue can then be acidified (e.g., with dilute HCl) to precipitate the final product, 3-(Butylsulfamoyl)benzoic acid. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system like aqueous ethanol.
Spectroscopic Analysis
Structural confirmation is typically achieved through standard spectroscopic methods.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum provides clear fingerprints of the key functional groups.[3]
-
S=O Stretching: Two characteristic strong bands for the sulfonamide group are expected for asymmetric (1380–1330 cm⁻¹) and symmetric (1200–1150 cm⁻¹) stretching.[3]
-
C=O Stretching: A strong, sharp absorption for the carboxylic acid carbonyl group will appear around 1700 cm⁻¹.
-
O-H Stretching: A very broad band from ~3300 cm⁻¹ to 2500 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
-
N-H Stretching: A moderate band around 3300 cm⁻¹ corresponding to the sulfonamide N-H bond.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show distinct signals for the aromatic protons (in the 7.5-8.5 ppm region), the N-H proton of the sulfonamide (a broad singlet), the protons of the butyl chain (typically between 0.8 and 3.2 ppm), and the acidic proton of the carboxyl group (a very broad singlet, often >10 ppm).
-
¹³C NMR: Signals corresponding to the aromatic carbons, the carboxyl carbon (~165-170 ppm), and the four distinct carbons of the butyl group will be visible.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to its molecular weight (257.31 g/mol ), which is crucial for confirming the identity of the compound.
Chemical Reactivity: A Tale of Two Functional Groups
The reactivity of 3-(Butylsulfamoyl)benzoic acid is dominated by its carboxylic acid and sulfonamide moieties. The presence of two deactivating, meta-directing groups on the benzene ring makes electrophilic aromatic substitution challenging, requiring harsh conditions.
Caption: Key reaction sites of 3-(Butylsulfamoyl)benzoic acid.
Reactions at the Carboxyl Group
The carboxylic acid is the more reactive site for many common transformations.
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) yields the corresponding ester.[8][9] This is a standard method for modifying the molecule's solubility and pharmacokinetic properties.
-
Amide Formation: Conversion to an amide can be achieved by first activating the carboxylic acid (e.g., forming an acyl chloride with thionyl chloride) followed by reaction with an amine, or directly via peptide coupling reagents (e.g., EDC, DCC).[6][10]
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol (benzyl alcohol derivative).[8]
-
Salt Formation: As an acid, it readily reacts with bases (e.g., sodium hydroxide) to form water-soluble carboxylate salts.[8]
Reactions Involving the Sulfonamide Group
The sulfonamide functional group (SO₂NHR) is generally very stable and chemically robust. It is resistant to hydrolysis under most acidic and basic conditions. The N-H proton is weakly acidic, but this reactivity is typically not exploited in synthetic transformations unless very strong bases are used.
Reactions on the Aromatic Ring
Both the -COOH and -SO₂NHR groups are electron-withdrawing and act as meta-directors for electrophilic aromatic substitution.[6][11] Therefore, reactions like nitration or halogenation, if forced to occur, will direct the incoming electrophile to the 5-position of the benzene ring.
Biological Context and Applications
The sulfamoyl benzoic acid scaffold is a well-recognized pharmacophore in drug discovery. A prominent example is Probenecid , which is 4-[(dipropylamino)sulfonyl]benzoic acid.[5][12] Probenecid is a uricosuric agent that inhibits the renal tubular transport of organic anions, thereby increasing the excretion of uric acid and inhibiting the secretion of drugs like penicillin.[5][13]
Structure-Activity Relationship (SAR) Insights
The N-alkyl substituent on the sulfonamide is a critical determinant of biological activity in many contexts. SAR studies on related sulfamoyl benzoic acid derivatives have shown that the length and nature of this chain are crucial for optimal interaction with biological targets.[3] For instance, in the development of agonists for the lysophosphatidic acid receptor 2 (LPA2), a four-carbon linker (a butyl group) was identified as a key structural feature for potent and specific activity.[3][14] Altering this to shorter (propyl) or longer (pentyl) chains resulted in a significant loss of activity, underscoring the precise fit required within the receptor's binding pocket.[3]
A Note on "Sulfa Drug" Allergy
It is critical to distinguish 3-(Butylsulfamoyl)benzoic acid from sulfonamide antibiotics. The hypersensitivity reactions associated with "sulfa drugs" are primarily linked to two structural features typically absent in non-antibiotic sulfonamides: (1) an N4-arylamine group and (2) an N1-heterocyclic ring.[15][16][17] 3-(Butylsulfamoyl)benzoic acid lacks both of these moieties. The current scientific consensus is that cross-reactivity between sulfonamide antimicrobials and non-antimicrobial sulfonamides is highly unlikely.[18][19]
Application as a Chemical Building Block
3-(Butylsulfamoyl)benzoic acid is categorized as a "Protein Degrader Building Block".[1][2] This suggests its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other molecular glues, where its distinct functional groups can serve as handles for linking different parts of a larger, biologically active molecule.
Conclusion
3-(Butylsulfamoyl)benzoic acid is a compound of significant utility, bridging synthetic chemistry with drug discovery and materials science. Its well-defined synthesis, predictable reactivity centered on the carboxylic acid group, and the biological relevance of its core scaffold make it an invaluable tool for researchers. The stability of the sulfonamide bond combined with the versatile chemistry of the carboxyl group provides a robust and adaptable platform for creating novel molecules with tailored properties. As research into targeted therapies and advanced materials continues to grow, the demand for such well-characterized, multifunctional building blocks is set to increase.
References
-
Wikipedia. Benzoic acid. [Link]
-
CP Lab Safety. 3-(t-Butylsulfamoyl)benzoic acid, min 98%, 5 grams. [Link]
-
YouTube. 6 Important Reactions of Benzoic Acid in one shot. [Link]
-
Oxford Academic. Sulfonamide cross-reactivity: Is there evidence to support broad cross-allergenicity? [Link]
-
Patsnap Synapse. What is the mechanism of Benzoic Acid? [Link]
-
Justlong in Food. Chemical Properties of Benzoic Acid: Detailed Analysis. [Link]
-
Mylan Pharmaceuticals Inc. PROBENECID- probenecid tablet, film coated. [Link]
-
DermNet. Sulfonamides (Sulfa Drugs) And The Skin. [Link]
-
American Academy of Allergy, Asthma & Immunology. Lack of cross reactivity between sulfonamide antibiotics and nonantibiotic sulfonamides. [Link]
-
Aakash Institute. Benzoic Acid: Formula, Structure, Properties & Preparation. [Link]
-
ResearchGate. Sulfonamide allergy and cross-reactivity. [Link]
-
PubMed. Sulfonamide Hypersensitivity: Fact and Fiction. [Link]
-
PubChem - NIH. Probenecid | C13H19NO4S | CID 4911. [Link]
-
PharmaCompass.com. Probenecid | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
ClinPGx. probenecid. [Link]
-
NCBI Bookshelf - NIH. Probenecid - LiverTox. [Link]
-
PubChem - NIH. 3-Sulfamoylbenzoic acid | C7H7NO4S | CID 229352. [Link]
-
Synthesis of 3-butylamino-4-(4-chlorosulphonylphenoxy)-5-sulphamyl-benzoic acid. [Link]
-
PubChem. 3-(Phenylsulfamoyl)benzoic acid | C13H11NO4S | CID 759339. [Link]
-
PubChem. 3-{[(Aminosulfonyl)amino]sulfonyl}benzoic acid | C7H8N2O6S2 | CID 10423771. [Link]
-
NIH. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. [Link]
-
ChemSynthesis. 3-(pyrimidin-2-yl-sulfamoyl)-benzoic acid. [Link]
-
NIH. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. [Link]
-
PubMed. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-(N-(tert-Butyl)sulfaMoyl)benzoic acid CAS#: 222409-98-5 [amp.chemicalbook.com]
- 5. s3.pgkb.org [s3.pgkb.org]
- 6. Benzoic acid - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Benzoic Acid? [synapse.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. justlonghealth.com [justlonghealth.com]
- 10. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzoic Acid: Formula, Structure, Properties & Preparation - Chemistry - Aakash | AESL [aakash.ac.in]
- 12. Probenecid | C13H19NO4S | CID 4911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Probenecid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. dermnetnz.org [dermnetnz.org]
- 17. researchgate.net [researchgate.net]
- 18. Cross reactivity sulfonamide and nonantibiotic sulfonamides [aaaai.org]
- 19. Sulfonamide Hypersensitivity: Fact and Fiction - PubMed [pubmed.ncbi.nlm.nih.gov]
